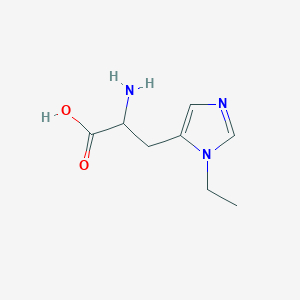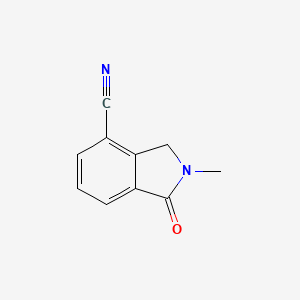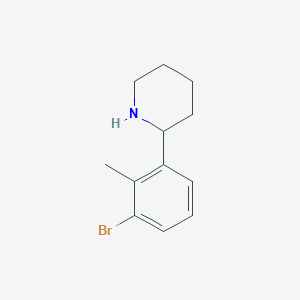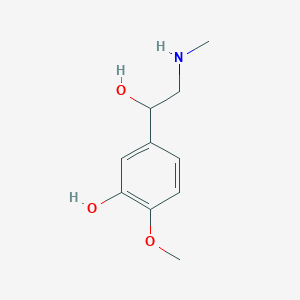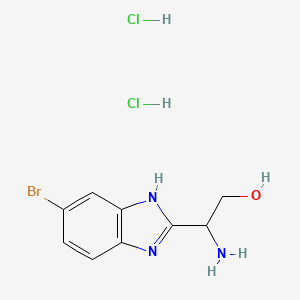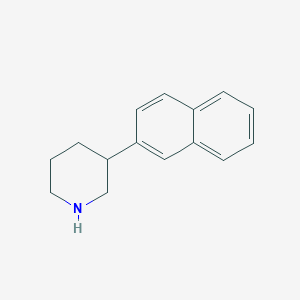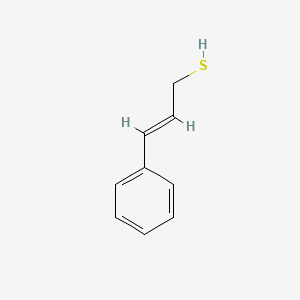
3-Phenylprop-2-ene-1-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-3-phenylprop-2-ene-1-thiol, also known as allylthiobenzene, is an organic compound characterized by a phenyl group attached to a propene chain with a thiol group at the terminal position. This compound is notable for its distinct sulfur-containing functional group, which imparts unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-phenylprop-2-ene-1-thiol typically involves the following steps:
Starting Materials: Benzaldehyde and allyl bromide are commonly used starting materials.
Reaction Conditions: The reaction is carried out under basic conditions, often using sodium hydroxide or potassium hydroxide as the base.
Procedure: Benzaldehyde undergoes a condensation reaction with allyl bromide in the presence of a base to form (E)-3-phenylprop-2-ene. This intermediate is then treated with hydrogen sulfide or a thiolating agent to introduce the thiol group, resulting in the formation of (E)-3-phenylprop-2-ene-1-thiol.
Industrial Production Methods
Industrial production of (E)-3-phenylprop-2-ene-1-thiol follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used to handle the increased volume of reactants.
Catalysts: Catalysts such as palladium or nickel may be employed to enhance reaction efficiency.
Purification: The final product is purified using techniques like distillation or recrystallization to achieve the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
(E)-3-phenylprop-2-ene-1-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The double bond in the propene chain can be reduced to form the corresponding alkane.
Substitution: The thiol group can participate in nucleophilic substitution reactions, replacing other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is common.
Substitution: Nucleophiles like sodium hydride or lithium aluminum hydride are used in substitution reactions.
Major Products
Oxidation: Disulfides or sulfonic acids.
Reduction: Saturated alkanes.
Substitution: Various substituted thiol derivatives.
Aplicaciones Científicas De Investigación
(E)-3-phenylprop-2-ene-1-thiol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential antimicrobial and antioxidant properties.
Medicine: Investigated for its role in drug development, particularly in designing thiol-based drugs.
Industry: Utilized in the production of polymers, resins, and as a flavoring agent in the food industry.
Mecanismo De Acción
The mechanism of action of (E)-3-phenylprop-2-ene-1-thiol involves its interaction with various molecular targets:
Thiol Group: The thiol group can form covalent bonds with metal ions or other electrophilic centers, influencing enzyme activity and protein function.
Pathways: It can modulate redox pathways by acting as an antioxidant, scavenging free radicals, and protecting cells from oxidative stress.
Comparación Con Compuestos Similares
Similar Compounds
Benzyl Mercaptan: Similar structure but with a benzyl group instead of a propene chain.
Phenyl Ethyl Mercaptan: Contains an ethyl group instead of a propene chain.
Allyl Mercaptan: Lacks the phenyl group, having only the propene chain with a thiol group.
Propiedades
Fórmula molecular |
C9H10S |
|---|---|
Peso molecular |
150.24 g/mol |
Nombre IUPAC |
(E)-3-phenylprop-2-ene-1-thiol |
InChI |
InChI=1S/C9H10S/c10-8-4-7-9-5-2-1-3-6-9/h1-7,10H,8H2/b7-4+ |
Clave InChI |
BTPCKWYKRLIVJX-QPJJXVBHSA-N |
SMILES isomérico |
C1=CC=C(C=C1)/C=C/CS |
SMILES canónico |
C1=CC=C(C=C1)C=CCS |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


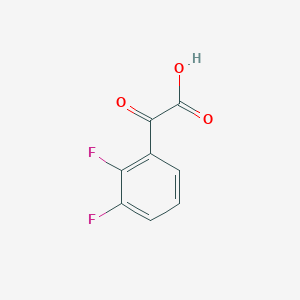

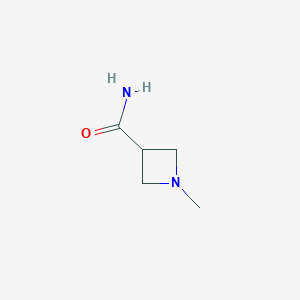
![5-Chloro-8-oxa-1,12-diazatricyclo[8.4.0.0,2,7]tetradeca-2,4,6-triene hydrochloride](/img/structure/B13600395.png)
![1-[1-(3-Ethoxyphenyl)cyclopropyl]ethan-1-ol](/img/structure/B13600396.png)


